![molecular formula C19H18ClNO3 B7439098 N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide](/img/structure/B7439098.png)
N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide, commonly known as CP-544326, is a chemical compound that has been the subject of scientific research in recent years. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a key role in synaptic plasticity and neuroprotection. In
作用機序
CP-544326 acts as a selective antagonist of the N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide receptor, which is expressed in various brain regions, including the striatum, cortex, and hippocampus. This compound activation is known to modulate glutamate release and synaptic plasticity, and its dysfunction has been implicated in the pathophysiology of several neurological and psychiatric disorders. By blocking this compound activation, CP-544326 can modulate glutamate transmission and improve neuronal function in these disorders.
Biochemical and Physiological Effects:
CP-544326 has been shown to have several biochemical and physiological effects in preclinical studies. For example, it can reduce the release of glutamate and dopamine in the striatum, which is associated with motor deficits in Parkinson's disease. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a key factor in synaptic plasticity and neuroprotection. Moreover, CP-544326 can improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and anxiety disorders.
実験室実験の利点と制限
CP-544326 has several advantages for lab experiments, including its high potency and selectivity for N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide, its well-established synthesis method, and its ability to modulate glutamate transmission and improve neuronal function. However, there are also some limitations to its use, such as its poor solubility in water and its potential off-target effects on other receptors.
将来の方向性
There are several future directions for research on CP-544326. One direction is to further explore its therapeutic potential in various neurological and psychiatric disorders, including those that are currently difficult to treat with existing drugs. Another direction is to develop more potent and selective N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide antagonists based on the structure of CP-544326. Moreover, future studies could investigate the role of this compound in other brain functions and disorders, such as addiction and pain. Overall, CP-544326 is a promising compound that has the potential to advance our understanding and treatment of brain disorders.
合成法
The synthesis of CP-544326 involves several steps, including the preparation of the cyclopropylamine intermediate, the coupling of the intermediate with the benzoyl chloride, and the final hydrolysis of the resulting amide. The detailed synthesis method has been described in several scientific publications, including a patent application by Pfizer Inc.
科学的研究の応用
CP-544326 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. In preclinical studies, CP-544326 has been shown to have neuroprotective effects, reduce motor deficits, and improve cognitive function in animal models of these disorders. Moreover, CP-544326 has been found to enhance the efficacy of other drugs used in the treatment of these disorders, such as levodopa and antipsychotics.
特性
IUPAC Name |
N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-3-1-2-15(10-16)18(8-9-18)21-17(22)13-4-6-14(7-5-13)19(23)11-24-12-19/h1-7,10,23H,8-9,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJZSEFITGAGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4(COC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-yl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide](/img/structure/B7439017.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)
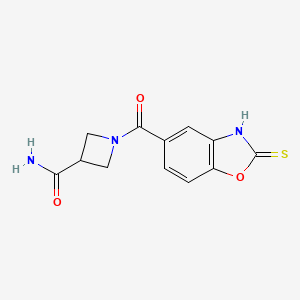
![(6-Hydroxy-2-methylquinolin-3-yl)-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanone](/img/structure/B7439046.png)
![N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide](/img/structure/B7439051.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)
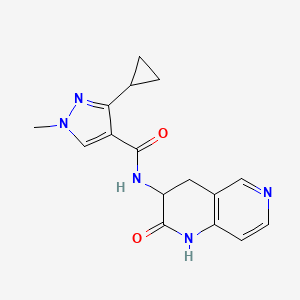
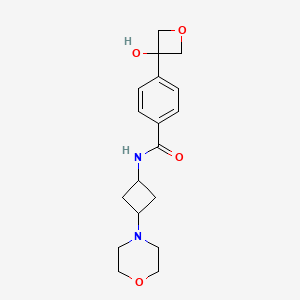
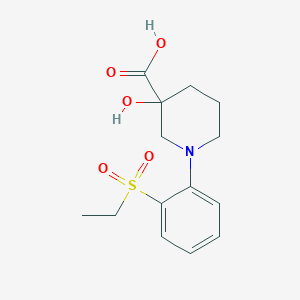
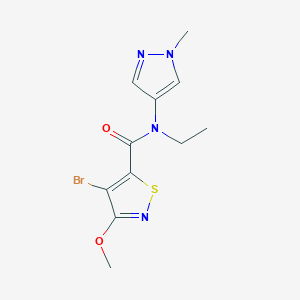
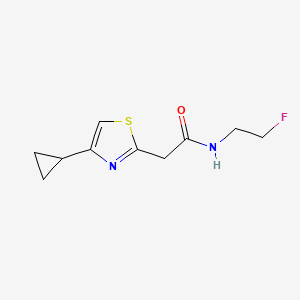
![N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7439110.png)